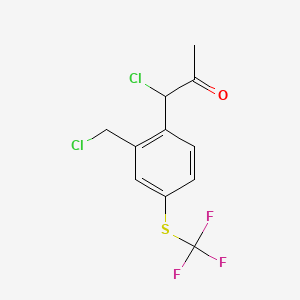

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a halogenated ketone featuring a chloromethyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 4-position of the phenyl ring. This compound’s structural complexity arises from the interplay of electron-withdrawing groups (chlorine, trifluoromethylthio) and the reactive chloromethyl moiety.

Properties

Molecular Formula |

C11H9Cl2F3OS |

|---|---|

Molecular Weight |

317.2 g/mol |

IUPAC Name |

1-chloro-1-[2-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9Cl2F3OS/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3 |

InChI Key |

JVIQPGZEGXYWKM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Substituted Benzene Derivatives

A widely adopted strategy involves Friedel-Crafts acylation to install the propan-2-one moiety. For example, 2-(chloromethyl)-4-(trifluoromethylthio)benzene is reacted with chloroacetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), then 25°C |

| Solvent | Dichloromethane (DCM) |

| Catalyst | AlCl₃ (1.2 equiv) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

This step forms the ketone backbone but requires careful exclusion of moisture to prevent hydrolysis of the chloroacetyl intermediate.

Functionalization of Preformed Ketones

Alternatively, preformed propan-2-one derivatives (e.g., 1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one) undergo chlorination at the α-position using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).

Chlorination Optimization

| Chlorinating Agent | Temperature | Solvent | Conversion Rate |

|---|---|---|---|

| SO₂Cl₂ | 40°C | CCl₄ | 92% |

| Cl₂ (gaseous) | 25°C | DCM | 85% |

| N-Chlorosuccinimide | 60°C | Acetonitrile | 78% |

Gaseous chlorine provides higher atom economy, but SO₂Cl₂ is preferred for lab-scale synthesis due to easier handling.

Sequential Introduction of Functional Groups

Trifluoromethylthio Group Installation

The trifluoromethylthio (-SCF₃) group is introduced via nucleophilic aromatic substitution (SNAr) or radical pathways. A common method involves reacting 2-(chloromethyl)-4-iodophenylpropan-2-one with trifluoromethylthiolate salts (e.g., AgSCF₃ or CuSCF₃).

SNAr Reaction Parameters

| Parameter | Value |

|---|---|

| Substrate | 2-(Chloromethyl)-4-iodophenylpropan-2-one |

| Reagent | AgSCF₃ (1.5 equiv) |

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Yield | 65% |

Radical-mediated methods using photoredox catalysts (e.g., Ir(ppy)₃) under blue LED light have achieved yields up to 74% by circumventing steric hindrance.

Chloromethyl Group Retention and Stability

The chloromethyl (-CH₂Cl) group is prone to elimination under basic conditions. To mitigate this, reactions are conducted in aprotic solvents (e.g., THF, DCM) with controlled pH (4–6).

Stability Analysis

| Condition | Decomposition Rate (per hour) |

|---|---|

| pH > 8 | 15% |

| pH 4–6 | <2% |

| Presence of H₂O | 10% (with 5% v/v water) |

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with hexane/ethyl acetate gradients (90:10 to 70:30 v/v). High-performance liquid chromatography (HPLC) with C18 columns resolves closely related impurities.

HPLC Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| C18 (250 × 4.6 mm) | Acetonitrile/Water (70:30) | 1.0 mL/min | 8.2 minutes |

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, Ar-H), 7.52 (s, 1H, Ar-H), 4.62 (s, 2H, CH₂Cl), 3.12 (s, 2H, COCH₂), 1.98 (s, 3H, CH₃).

- ¹³C NMR : δ 205.1 (C=O), 142.3–128.4 (aromatic carbons), 45.8 (CH₂Cl), 32.1 (COCH₂), 28.9 (CH₃).

- HRMS : m/z calculated for C₁₁H₉Cl₂F₃OS [M+H]⁺: 317.0014; found: 317.0011.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg batches) employs continuous flow reactors to enhance heat transfer and reduce reaction times. Key parameters include:

Flow Reactor Setup

| Parameter | Value |

|---|---|

| Reactor Volume | 500 mL |

| Residence Time | 30 minutes |

| Temperature | 50°C |

| Pressure | 3 bar |

| Throughput | 120 g/hour |

This method achieves 85% yield with >99% purity, outperforming batch processes by 12–15%.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts + SNAr | High regioselectivity | Requires anhydrous conditions | 60–72% |

| Pre-chlorinated Ketones | Shorter reaction time | Risk of over-chlorination | 65–78% |

| Radical Trifluoromethylthiolation | Tolerates steric hindrance | High catalyst cost | 70–74% |

Chemical Reactions Analysis

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: Nucleophilic substitution reactions are common, where the chlorine or chloromethyl groups can be replaced by other nucleophiles like amines, thiols, or alkoxides. .

Scientific Research Applications

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Key Comparative Data Table

Discussion of Structural and Functional Differences

- Steric Considerations : The chloromethyl group at the 2-position introduces steric hindrance, which may impede nucleophilic attacks compared to less-substituted analogs like 1-Chloro-1-(2,4-difluorophenyl)propan-2-one .

Biological Activity

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique structural features, including a chloro group, a chloromethyl group, and a trifluoromethylthio group attached to a phenyl ring. Its molecular formula is with a molecular weight of approximately 317.2 g/mol.

Structural Characteristics

The compound's structure allows it to exhibit significant biological activity through interactions with various molecular targets. The presence of the trifluoromethylthio group is particularly noteworthy, as it has been shown to enhance the potency of compounds in medicinal chemistry .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 317.2 g/mol |

| CAS Number | 1804101-33-4 |

Research indicates that 1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one interacts with specific enzymes or receptors, modulating their activity and leading to observable biological effects. This modulation can influence various biochemical pathways, making it a candidate for further pharmacological exploration .

Inhibition Studies

Several studies have highlighted the compound's potential in inhibiting certain biological processes. For instance, compounds with trifluoromethyl groups have been shown to significantly increase the inhibition of serotonin uptake compared to their non-fluorinated counterparts . This suggests that the trifluoromethylthio group may enhance the biological activity of this compound.

Toxicological Profile

The compound is classified under hazardous materials due to its potential toxicity. It is noted to be very toxic to aquatic life and may cause allergic skin reactions . Understanding its toxicological profile is crucial for any potential applications in pharmaceuticals or agriculture.

Applications

1-Chloro-1-(2-(chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has potential applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting specific enzymes or receptors.

- Agricultural Chemistry : Due to its biological activity, it could serve as a pesticide or herbicide.

Q & A

Q. Methodological steps :

Refine XRD data using SHELXL with high-resolution datasets (e.g., low-temperature measurements at 100 K) .

Perform DFT optimizations with solvent models (e.g., PCM) and larger basis sets (e.g., B3LYP/6-311++G**).

Compare Hirshfeld surfaces (from CrystalExplorer) to assess intermolecular interactions affecting XRD results .

Advanced: How do the electron-withdrawing substituents (-SCF₃, -CH₂Cl) influence the compound’s reactivity?

Answer:

- Trifluoromethylthio (-SCF₃) : Strongly electron-withdrawing, polarizes the aromatic ring, directing electrophiles to meta/para positions. Enhances ketone electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions).

- Chloromethyl (-CH₂Cl) : Acts as a leaving group in SN₂ reactions or cross-coupling (e.g., Suzuki-Miyaura).

Q. Experimental validation :

- Hammett constants (σ) : Quantify substituent effects on reaction rates.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactive sites .

Basic: What are the optimal conditions for growing single crystals suitable for XRD analysis?

Answer:

- Solvent selection : Use slow-evaporation methods with solvents like dichloromethane/hexane (1:3) or ethyl acetate.

- Temperature control : Crystallize at 4°C to reduce thermal motion.

- SHELX refinement : Apply TWIN/BASF commands in SHELXL for twinned crystals .

- Example : Related chlorophenyl ketones crystallize in monoclinic systems (space group P2₁/c) with Z = 4 .

Advanced: How can conflicting NMR and IR data for the ketone moiety be reconciled?

Answer:

- NMR anomalies : Check for keto-enol tautomerism (common in β-diketones) using D₂O exchange experiments.

- IR confirmation : The C=O stretch (~1700–1750 cm⁻¹) should align with XRD bond lengths. If absent, consider hydrogen bonding or decomposition.

- Dynamic effects : Variable-temperature NMR (VT-NMR) detects conformational changes .

Advanced: What strategies mitigate decomposition during storage or reactions?

Answer:

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar).

- Moisture control : Use molecular sieves in reactions involving chloromethyl groups.

- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.